2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

Description

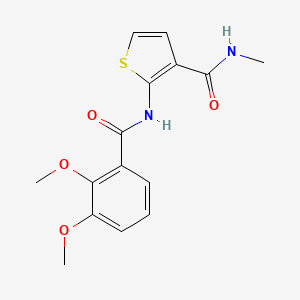

2-(2,3-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene core substituted with a carboxamide group at position 3 (N-methylated) and a 2,3-dimethoxybenzamido group at position 2. The dimethoxybenzamido moiety introduces electron-donating methoxy groups, which may enhance lipophilicity and influence electronic properties, while the thiophene ring contributes to aromatic interactions. Potential applications include medicinal chemistry (e.g., kinase inhibition) or materials science, though further research is required to confirm these uses.

Properties

IUPAC Name |

2-[(2,3-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-16-13(18)10-7-8-22-15(10)17-14(19)9-5-4-6-11(20-2)12(9)21-3/h4-8H,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBPQMUHHLKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with N-methylthiophene-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

2-(2,3-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Differences :

- Core : Benzene (vs. thiophene in the target compound).

- Substituents : 3-methylbenzamido group and N-(2-hydroxy-1,1-dimethylethyl) side chain (vs. dimethoxybenzamido and N-methylcarboxamide on thiophene).

- Functional Groups : Contains an N,O-bidentate directing group (hydroxy and amide), absent in the target compound .

Key Findings :

- The hydroxy group may enhance solubility in polar solvents compared to the methoxy-rich target compound.

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

Structural Differences :

Key Findings :

- The absence of N-methylation in the carboxamide could allow for hydrogen bonding, influencing crystallinity or biological target binding .

Comparative Data Table

*Molecular weights calculated based on structural formulas.

Discussion of Key Differences

- In contrast, the hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide offers hydrogen-bonding capability .

- Steric Considerations : The 4,5-dimethyl groups in the thiophene analog (CAS: 896290-77-0) may hinder access to reactive sites, whereas the N-methyl group in the target compound balances steric effects while blocking hydrogen-bond donation .

- Synthetic Utility : The N,O-bidentate directing group in the benzene-based compound enables catalytic applications, whereas thiophene derivatives are more commonly explored in drug discovery due to their bioisosteric properties .

Biological Activity

The compound 2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of dermatology and oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C_{13}H_{14}N_{2}O_{3}S

- Molecular Weight : 278.33 g/mol

- IUPAC Name : this compound

The structure features a thiophene ring, which is known for its biological activity, linked to a dimethoxybenzamide moiety. This configuration is hypothesized to contribute to the compound's interaction with biological targets.

1. Tyrosinase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial for melanin production. Tyrosinase inhibitors are often sought after for their potential use in treating hyperpigmentation disorders.

- Efficacy : Studies have shown that analogs of this compound exhibit strong tyrosinase inhibitory activity. For instance, a related analog demonstrated an IC50 value of 1.12 µM, making it significantly more potent than kojic acid (IC50 = 24.09 µM) .

- Mechanism : The inhibition mechanism was elucidated through kinetic studies using Lineweaver–Burk plots, indicating that these compounds bind tightly to the active site of tyrosinase .

2. Antioxidant Activity

In addition to tyrosinase inhibition, the compound has demonstrated notable antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various skin conditions and aging.

- Assays Conducted : The antioxidant efficacy was assessed through radical scavenging assays and reactive oxygen species (ROS) scavenging assays. The results indicated that certain analogs exhibited antioxidant activities comparable to established positive controls .

3. Cytotoxicity Evaluation

The cytotoxic effects of the compound were evaluated in B16F10 murine melanoma cells.

- Findings : The compound showed no significant cytotoxicity at concentrations up to 20 µM over a 72-hour period for several analogs tested. However, one analog exhibited concentration-dependent cytotoxicity at lower concentrations (≥2.5 µM), leading to its exclusion from further testing .

Table 1: Summary of Biological Activities

| Activity Type | Compound Analog | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Tyrosinase Inhibition | Analog 3 | 1.12 | Stronger than kojic acid |

| Antioxidant Activity | Analog 2 | Not specified | Comparable to positive controls |

| Cytotoxicity | Analog 2 | ≤2.5 | Significant cytotoxicity observed |

Case Study: Tyrosinase Inhibition Mechanism

A detailed investigation into the mechanism of tyrosinase inhibition involved kinetic studies where varying concentrations of the compound were tested against mushroom tyrosinase with L-DOPA as a substrate. The results indicated that certain structural modifications significantly influenced inhibitory potency, highlighting the importance of chemical structure in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.